Product packaging for Galactosylcholesterol(Cat. No.:CAS No. 68354-92-7)

Galactosylcholesterol

Cat. No.: B1220748
CAS No.: 68354-92-7
M. Wt: 665 g/mol
InChI Key: CGPHGTBLEBJCCB-KXGIWWLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galactosylcholesterol, also known as ß-D-galactosyl cholesterol, is a synthetic cholesterol glycolipid with the molecular formula C33H56O6 and a formula weight of 548.79 g/mol . This compound is provided as a high-purity powder (>99%) and is offered for research applications to study the properties and functions of sterol-glycolipids . While glucosylated cholesterol (GlcChol) has been identified as a natural component in mammalian tissues like mouse liver and human plasma, formed through transglucosylation reactions involving enzymes like glucocerebrosidase (GBA) , this compound serves as a valuable analytical tool. Research on similar compounds, such as tris-galactosylated cholesterol derivatives, has demonstrated their ability to enhance the clearance of lipoproteins like LDL and HDL from the blood, significantly lowering plasma cholesterol levels in animal studies . This highlights the potential of galactosylated sterols in studying hepatic uptake pathways and lipid metabolism regulation. Furthermore, the study of bacterial cholesterol glycolipids, such as cholesteryl-β-D-galactopyranoside (CGal) in the Lyme disease spirochete Borrelia burgdorferi , provides insights into host-pathogen interactions and pathogenesis . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H68O6S B1220748 Galactosylcholesterol CAS No. 68354-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68354-92-7

Molecular Formula

C39H68O6S

Molecular Weight

665 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H68O6S/c1-25(2)11-10-12-26(3)30-15-16-31-29-14-13-27-23-28(17-19-38(27,4)32(29)18-20-39(30,31)5)44-21-8-6-7-9-22-46-37-36(43)35(42)34(41)33(24-40)45-37/h13,25-26,28-37,40-43H,6-12,14-24H2,1-5H3/t26-,28+,29?,30-,31?,32?,33-,34+,35+,36-,37+,38+,39-/m1/s1

InChI Key

CGPHGTBLEBJCCB-KXGIWWLXSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCS[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCSC5C(C(C(C(O5)CO)O)O)O)C)C

Synonyms

6-(5-cholesten-3-beta-yloxy)hexyl-1-thio-beta-D-galactopyranoside
galactosylcholesterol

Origin of Product

United States

Biological Occurrence and Distribution of Galactosylcholesterol

Endogenous Presence in Mammalian Tissues, Notably Brain

Galactosylcholesterol, a sterol metabolite, has been identified in various mammalian tissues, with a particular prevalence in the brain. researchgate.netnih.gov Until recently, glucose was believed to be the only carbohydrate component of sterylglycosides in vertebrates. researchgate.net However, structural analysis of rat brain sterylglycosides revealed the presence of galactosylated cholesterol (β-GalChol) alongside β-cholesterylglucoside (β-GlcChol). researchgate.netnih.gov Further research has confirmed the existence of β-GalChol in the brains of rodents and fish. researchgate.netnih.govnih.gov

The formation of β-GalChol in the brain is attributed to the transgalactosylation activity of two glucocerebrosidases, GBA1 and GBA2. researchgate.netnih.govnih.gov These enzymes facilitate the transfer of a galactose residue from galactosylceramide (GalCer) to cholesterol. researchgate.netnih.govnih.gov The presence of this compound has also been noted in other mammalian materials, including serum, bile, and lymphoid tissues, where dihydrosphingosine-based saturated α-GalCer has been identified. unimi.it

Table 1: Presence of this compound in Mammalian Tissues

Tissue Form of this compound Key Findings
Brain (Rat, Mouse, Fish) β-Galactosylcholesterol (β-GalChol) Found alongside β-GlcChol; formed via transgalactosylation by GBA1 and GBA2. researchgate.netnih.govnih.gov
Serum (Human) Dihydrosphingosine-based saturated α-Galactosylceramide Identified as an antigenic component. unimi.it
Bile Dihydrosphingosine-based saturated α-Galactosylceramide Identified as an antigenic component. unimi.it
Lymphoid Tissues Dihydrosphingosine-based saturated α-Galactosylceramide Identified as an antigenic component. unimi.it

Developmental Expression Profiles Across Biological Systems

The expression of this compound exhibits distinct developmental patterns, particularly within the mammalian brain. researchgate.netnih.govnih.gov Studies using liquid chromatography-tandem mass spectrometry on mouse brain lipid extracts have shown that β-GalChol is present from the embryonic stage to adulthood. researchgate.netnih.govnih.gov

A notable increase in the amount of β-GalChol is observed after postnatal day 10, which coincides with the period of myelination. nih.gov This suggests that the biosynthesis of β-GalChol is developmentally regulated and linked to this critical neurological process. researchgate.netnih.govnih.gov In contrast to the relatively modest increase of β-GlcChol during early development, the concentration of β-GalChol rises substantially, reaching levels comparable to β-GlcChol by postnatal weeks 4 and 10. nih.gov The expression of β-GalChol is dependent on the availability of galactosylceramide (GalCer). researchgate.netnih.govnih.gov

In other biological systems, such as during the development of pre-implantation bovine embryos, the expression of genes related to lipid metabolism, like the peroxisome proliferator-activated receptors (PPARs), is enhanced as development proceeds from the two-cell stage to blastocysts. mdpi.com While this doesn't directly measure this compound, it highlights the dynamic nature of lipid metabolism during development. mdpi.com

Table 2: Developmental Expression of β-Galactosylcholesterol in Mouse Brain

Developmental Stage β-Galactosylcholesterol (β-GalChol) Level Key Observations
Embryonic Day 12 (E12) Lower than β-GlcChol Present from early embryonic stages. nih.gov
Postnatal Day 10 (P10) Substantial increase begins Onset of increased biosynthesis appears to coincide with myelination. nih.gov
Postnatal Week 4 Comparable to β-GlcChol Concentration significantly increases. nih.gov
Postnatal Week 10 Comparable to β-GlcChol Levels remain elevated, similar to β-GlcChol. nih.gov

Identification in Microbial Species, including Borrelia burgdorferi

This compound and its acylated forms are notable components of the bacterium Borrelia burgdorferi, the causative agent of Lyme disease. plos.orgnih.gov This spirochete produces several glycolipids, including cholesteryl β-D-galactopyranoside (CGal) and cholesteryl 6-O-acyl-β-D-galactopyranoside (ACGal). plos.orgnih.gov These cholesterol-based glycolipids are formed using cholesterol acquired from the host and are considered immunogenic, potentially contributing to the pathogenesis of Lyme disease. plos.orguniprot.org

The enzyme responsible for the synthesis of CGal in B. burgdorferi has been identified as a cholesterol galactosyltransferase, encoded by the gene BB0572. plos.orguniprot.org This enzyme catalyzes the transfer of a galactose residue from UDP-alpha-D-galactose to cholesterol. uniprot.org Research has shown that all clinically important species of B. burgdorferi, including B. garinii and B. afzelii, produce ACGal in significant amounts. researchgate.net The presence of these cholesteryl galactosides is a distinguishing feature, as they are not found in all bacteria. For instance, B. hermsii, which causes relapsing fever, produces acylated cholesteryl β-D-glucopyranoside (ACGlc) instead. researchgate.net

**Table 3: this compound in *Borrelia burgdorferi***

Compound Full Name Role/Function
CGal Cholesteryl β-D-galactopyranoside Immunogenic glycolipid. plos.org
ACGal Cholesteryl 6-O-acyl-β-D-galactopyranoside Immunogenic glycolipid; may contribute to Lyme disease pathogenesis. plos.orgnih.gov

Subcellular Localization within Eukaryotic Cells

Within eukaryotic cells, this compound and its related metabolic processes are associated with specific subcellular compartments. Research indicates that β-GlcChol and β-GalChol are secreted from neurons and glial cells in association with exosomes. researchgate.netnih.govnih.gov Exosomes are small extracellular vesicles involved in intercellular communication, suggesting a role for these sterylglycosides in signaling between neural cells.

The enzymes responsible for the formation of β-GalChol, GBA1 and GBA2, have distinct subcellular localizations. GBA1 is a lysosomal enzyme, while GBA2 is a non-lysosomal glucosylceramidase found at the endoplasmic reticulum and Golgi apparatus in some cell types. nih.gov The synthesis of sphingolipids, the precursors for galactosylceramide, begins in the endoplasmic reticulum, with subsequent steps occurring in the Golgi apparatus. researchgate.net These complex sphingolipids are then transported to the cell membrane. researchgate.net

Cholesterol itself, a key component of this compound, is an essential molecule in mammalian cell membranes, including the plasma membrane and subcellular organelle membranes like the endoplasmic reticulum, where its synthesis primarily occurs. nih.govnih.gov The distribution of lipids, including cholesterol and sphingolipids, is not uniform across all cellular membranes, with the plasma membrane being particularly enriched in cholesterol and sphingolipids. semanticscholar.org This differential localization is crucial for various cellular functions, including signaling and membrane dynamics. semanticscholar.orgumich.edu

Table 4: Subcellular Localization Associated with this compound

Molecule/Process Location Significance
β-Galactosylcholesterol (β-GalChol) Secreted in exosomes (from neurons and glial cells) Suggests a role in intercellular communication. researchgate.netnih.govnih.gov
GBA1 (enzyme for β-GalChol formation) Lysosomes Involved in the degradation of glucosylceramide and formation of β-GalChol. nih.govnih.gov
GBA2 (enzyme for β-GalChol formation) Endoplasmic Reticulum, Golgi Apparatus Non-lysosomal enzyme contributing to β-GalChol synthesis. nih.govnih.gov
Sphingolipid Synthesis (precursor) Endoplasmic Reticulum, Golgi Apparatus Initial steps of precursor synthesis occur in the ER, with further processing in the Golgi. researchgate.net
Cholesterol (precursor) Endoplasmic Reticulum, Plasma Membrane Synthesized in the ER and enriched in the plasma membrane. nih.govsemanticscholar.org

Enzymatic Pathways of Galactosylcholesterol Biosynthesis

Glucocerebrosidase (GBA1) and GBA2 Mediated Transgalactosylation

Glucocerebrosidases are enzymes known for their role in the hydrolysis of glucosylceramide. However, recent studies have unveiled their capacity to catalyze the transfer of a galactose moiety to cholesterol, resulting in the formation of galactosylcholesterol. nih.govnih.gov This transgalactosylation activity has been attributed to both the lysosomal GBA1 and the non-lysosomal GBA2. nih.govnih.gov

In vitro experiments have confirmed that both GBA1 and GBA2 can synthesize β-galactosylcholesterol (β-GalChol). nih.govnih.gov Studies using brain tissues from mice deficient in GBA2 and fish deficient in either or both GBA1 and GBA2 have demonstrated that both enzymes are responsible for the formation of β-GalChol. nih.gov

The biosynthesis of this compound is dependent on the presence of galactosylceramide (GalCer), which acts as the galactose donor. nih.govnih.gov The developmental expression of β-GalChol in the mouse brain coincides with myelination, a process rich in GalCer. nih.govnih.gov In vitro assays have shown that GBA1 and GBA2 can transfer the galactose residue from GalCer to cholesterol. nih.govnih.gov Other potential donors like galactosylsphingosine or UDP-galactose did not result in the formation of this compound by GBA1. nih.gov

Table 1: Enzymes and their Roles in this compound Biosynthesis

Enzyme Location Function in this compound Biosynthesis Glycosyl Donor
GBA1 Lysosome Catalyzes the transfer of galactose from galactosylceramide to cholesterol (transgalactosylation). nih.govnih.gov Galactosylceramide nih.gov
GBA2 Non-lysosomal Catalyzes the transfer of galactose from galactosylceramide to cholesterol (transgalactosylation). nih.govnih.gov Galactosylceramide nih.gov

The transfer of galactose from galactosylceramide to cholesterol by GBA1 and GBA2 is a transgalactosylation reaction. nih.gov This reaction involves the cleavage of the glycosidic bond in GalCer and the subsequent formation of a new glycosidic bond between galactose and the hydroxyl group of cholesterol. nih.govnih.gov The resulting stereochemistry is a β-glycosidic linkage, forming β-galactosylcholesterol. nih.gov

In vitro studies have shown that the efficiency of this transgalactosylation activity can differ between the two enzymes and is generally lower than their primary hydrolytic or transglucosylation activities. nih.gov For instance, a significantly higher amount of GBA1 protein was required to generate detectable levels of NBD–GalChol from NBD–cholesterol and GalCer compared to the amount needed for NBD–GlcChol formation from glucosylceramide. nih.gov Similarly, a higher concentration of GBA2-containing cell homogenates was necessary for the formation of NBD–GalChol. nih.gov

Role of Galactosylceramide as a Glycosyl Donor in Steryl Glycoside Formation

Exploration of Other Putative Biosynthetic Enzymes and Reaction Pathways

While GBA1 and GBA2 are the primary enzymes identified in the biosynthesis of this compound in vertebrates, research has explored the potential involvement of other enzymes. In vitro experiments have suggested that recombinant human galactosylceramidase (GALC) can also catalyze the formation of β-GalChol from cholesterol and GalCer. nih.gov However, the in vivo relevance of this activity in the formation of this compound remains to be fully elucidated.

The exploration of alternative pathways is a continuous area of research. In other organisms, such as plants and bacteria, the biosynthesis of sterylglycosides involves different enzymes and pathways. For example, plants utilize UDP-glucose:sterol glycosyltransferases for the synthesis of sterylglucosides. nih.gov While no homologous enzyme for this compound synthesis has been identified in vertebrates, the existence of diverse biosynthetic routes in nature suggests the possibility of yet-undiscovered pathways in animals.

Metabolism and Turnover of Galactosylcholesterol

Identification of Enzymatic Degradation Pathways

The breakdown of galactosylcholesterol is primarily an enzymatic process, with several key enzymes identified as responsible for its degradation. Research has pointed to the involvement of β-glucocerebrosidases (GBA1 and GBA2) and galactosylceramidase (GALC) in the metabolism of this compound. researchgate.net

Initially recognized for their role in hydrolyzing glucosylceramide, both the lysosomal GBA1 and the non-lysosomal GBA2 have been shown to possess activity towards this compound. researchgate.netnih.gov Studies have revealed that these enzymes can catalyze the hydrolysis of the β-glycosidic bond in this compound, releasing cholesterol and galactose.

Furthermore, in vitro enzyme assays have demonstrated that GBA1 and GBA2 also exhibit transgalactosylation activity. This means they can transfer the galactose moiety from galactosylceramide (GalCer) to cholesterol, thereby forming this compound. researchgate.netnih.gov This dual functionality suggests a complex role for these enzymes in regulating the cellular pool of this compound.

In addition to GBA1 and GBA2, galactosylceramidase (GALC), the enzyme primarily responsible for the degradation of galactosylceramide, has also been implicated in the metabolism of this compound. researchgate.net The activity of these enzymes is crucial, as evidenced by the accumulation of specific lipids in diseases where these enzymes are deficient. For instance, mutations in the GBA1 gene are the cause of Gaucher disease, characterized by the accumulation of glucosylceramide. uni-bonn.de

The degradation of this compound is a critical aspect of myelin lipid turnover. jci.orgjci.org Myelin, the lipid-rich sheath that insulates nerve fibers, undergoes continuous remodeling, which requires the efficient breakdown and recycling of its components, including this compound. jci.org

Table 1: Key Enzymes in this compound Degradation

EnzymePrimary Substrate(s)Role in this compound MetabolismCellular Location
GBA1 (Acid β-glucosidase) GlucosylceramideHydrolysis of this compound; Transgalactosylation from GalCer to cholesterol. researchgate.netnih.govLysosome
GBA2 (Non-lysosomal β-glucosidase) GlucosylceramideHydrolysis of this compound; Transgalactosylation from GalCer to cholesterol. researchgate.netnih.govEndoplasmic Reticulum, Golgi Apparatus
GALC (Galactosylceramidase) Galactosylceramide, PsychosinePotential role in this compound degradation. researchgate.netLysosome

Regulatory Mechanisms Governing this compound Homeostasis

The maintenance of stable levels of this compound, or homeostasis, is vital for normal cellular function. This is achieved through a complex interplay of regulatory mechanisms that control the synthesis and degradation of this lipid.

One of the key regulatory interactions observed is the interplay between GBA1 and GBA2. In instances of GBA1 deficiency, as seen in Gaucher disease, there is often a compensatory increase in the expression and activity of GBA2. uni-bonn.de This suggests a coordinated regulation to manage the levels of shared substrates.

Furthermore, a negative feedback loop has been identified that modulates GBA2 activity. Sphingosine, a downstream product of glucosylceramide metabolism by GBA2, has been shown to directly bind to and inhibit the activity of GBA2. uni-bonn.de This feedback mechanism likely serves to prevent the excessive accumulation of cytotoxic metabolites. uni-bonn.de

The expression of the genes encoding these enzymes is also subject to regulation. For example, the transcription of the GBA1 gene can be influenced by various transcription factors, and its expression in the central nervous system appears to be under different regulatory control compared to peripheral tissues. nih.govnih.gov While the specific transcriptional regulation of GBA2 and GALC in the context of this compound homeostasis is less understood, it is likely governed by complex networks that respond to cellular lipid status.

The broader context of lipid metabolism regulation also plays a role. Signaling pathways involving transcription factors such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs) are known to control the expression of genes involved in cholesterol and fatty acid metabolism. nih.gov While their direct impact on this compound levels is still under investigation, these pathways represent potential overarching regulatory systems.

The homeostasis of this compound is also intrinsically linked to the turnover of myelin. The synthesis and maintenance of the myelin sheath require a significant and continuous supply of lipids, and the expression of enzymes involved in lipid metabolism is tightly controlled during myelination and remyelination. jci.orgnih.gov For instance, the transcription of fatty acid synthase, an enzyme crucial for lipid synthesis, is regulated by SREBPs in response to intracellular cholesterol levels, highlighting the interconnectedness of lipid metabolic pathways. nih.gov

Table 2: Regulatory Factors in this compound Homeostasis

Regulatory FactorMechanismEffect on this compound Metabolism
GBA1 Deficiency Compensatory upregulation of GBA2. uni-bonn.deIncreased potential for this compound degradation by GBA2.
Sphingosine Negative feedback inhibition of GBA2 activity. uni-bonn.deDecreased degradation of glucosylceramide, potentially impacting this compound formation via transgalactosylation.
Transcription Factors (e.g., USF2, ONECUT2) Regulation of GBA1 gene expression. biorxiv.orgInfluences the overall capacity for this compound metabolism by GBA1.
PPARβ-RXRα complex (coactivated by Qki) Controls transcription of lipid metabolism genes. jci.orgRegulates the availability of lipid precursors for myelin synthesis, indirectly affecting this compound turnover.

Cellular and Subcellular Roles of Galactosylcholesterol

Incorporation into Cellular Membranes and Lipid Domains

Galactosylcholesterol's lipophilic cholesterol base facilitates its insertion into cellular membranes, where it influences the local lipid environment. ahajournals.org It is not just a passive structural component but actively participates in the organization of the membrane.

This compound is a known component of lipid rafts, which are dynamic, ordered microdomains within the plasma membrane enriched in cholesterol and sphingolipids. wikipedia.orgmdpi.comfrontiersin.org These rafts serve as organizing centers for signaling molecules, influencing processes like membrane protein trafficking and neurotransmission. wikipedia.orgnih.gov The formation of these microdomains is driven by the physicochemical properties of their lipid constituents, including the favorable interactions between the saturated hydrocarbon chains of sphingolipids and cholesterol. nih.gov

The clustering of glycosphingolipids like this compound within these rafts is thought to be crucial for various biological events, including the initial adhesion of certain viruses and bacteria to host cells through multivalent interactions. nih.gov The presence of cholesterol within these domains is critical, as it can pack between the sphingolipids, acting as a molecular spacer and enhancing the stability of the raft structure. wikipedia.org The interaction between lipid rafts and the underlying cytoskeleton is also vital for numerous cellular functions, including cell polarity, migration, and signal transduction. mdpi.comnih.gov

Table 1: Key Components and Functions of Lipid Rafts

Component Role in Lipid Rafts
Cholesterol Fills voids between sphingolipids, acts as a molecular spacer, and stabilizes the raft structure. wikipedia.org
Sphingolipids Along with cholesterol, forms the ordered, tightly packed environment of the raft. nih.gov
This compound A key glycosphingolipid that contributes to the formation and function of these microdomains. wikipedia.orgnih.gov
Receptor Proteins Concentrated in rafts, facilitating signal transduction and pathogen entry. wikipedia.orgfrontiersin.org
Cytoskeletal Proteins Interact with rafts to regulate cell shape, motility, and signaling. mdpi.comnih.gov

The incorporation of cholesterol and its derivatives, like this compound, has a profound impact on the biophysical properties of the cell membrane. Cholesterol is a key regulator of membrane fluidity, thickness, and permeability. mdpi.comarxiv.org It can induce a state known as the liquid-ordered (Lo) phase, which is characterized by high lipid packing density and yet retains high lateral mobility. ethz.ch This is in contrast to the more fluid liquid-disordered (Ld) phase that constitutes the bulk of the membrane. mdpi.comethz.ch

Interaction with Lipid Rafts and Membrane Microdomains

Role in Intercellular Communication and Exosomal Secretion

Recent research has highlighted the critical role of extracellular vesicles, particularly exosomes, in intercellular communication. nih.govnih.govmedsci.org Exosomes are small vesicles secreted by most cell types that can transport a cargo of proteins, lipids, and nucleic acids to recipient cells, thereby modulating their function. medsci.orgmdpi.com

The lipid composition of exosomes is crucial for their formation, stability, and interaction with target cells. nih.govnih.gov While direct evidence for the specific role of this compound in exosomal secretion is still emerging, the enrichment of cholesterol and sphingolipids in exosomal membranes suggests that raft-like domains are involved in their biogenesis. nih.gov These domains may serve as platforms for the sorting of cargo into exosomes. Once released, exosomes can travel to distant cells and fuse with their plasma membrane or be taken up through endocytosis, delivering their contents and influencing the recipient cell's behavior. mdpi.com This form of communication is vital in both physiological and pathological processes. medsci.org

Interaction with Specific Cellular Receptors in Mechanistic Models

The galactose moiety of this compound serves as a recognition signal for specific receptors on the surface of various cells, particularly in the liver. ahajournals.orgahajournals.org This interaction is a key mechanism for the targeted uptake of molecules and particles from the bloodstream.

Asialoglycoprotein Receptor (ASGPR) : Located primarily on hepatocytes (parenchymal liver cells), the ASGPR is a lectin that specifically binds to glycoproteins and other molecules exposing terminal galactose or N-acetylgalactosamine residues. wikipedia.orguniprot.org This receptor is a model for endocytic transport, internalizing its ligands for degradation within the cell. ahajournals.org Synthetic this compound derivatives have been designed to have a high affinity for the ASGPR, enabling the targeted delivery of lipoproteins and potentially drugs to liver parenchymal cells. ahajournals.orgnih.gov The efficiency of this binding is highly dependent on the proper spacing of the galactose units. ahajournals.org

Kupffer Cell Fucose/Galactose Receptor : In addition to the ASGPR on hepatocytes, the liver also contains a fucose/galactose-recognizing receptor on its resident macrophages, the Kupffer cells. ahajournals.orgahajournals.org This receptor also participates in the clearance of galactose-terminating molecules from the circulation. nih.gov Studies have shown that certain this compound derivatives can direct lipoproteins to be taken up predominantly by Kupffer cells. ahajournals.orgahajournals.org This specific targeting can be modulated by altering the structure of the galactoside, demonstrating the distinct binding preferences of the hepatocyte and Kupffer cell receptors. ahajournals.org

Table 2: Liver Receptors Recognizing Galactose

Receptor Name Cell Type Location Primary Function
Asialoglycoprotein Receptor (ASGPR) Parenchymal Liver Cells (Hepatocytes) wikipedia.orguniprot.org Endocytosis and degradation of glycoproteins with exposed galactose/N-acetylgalactosamine residues. wikipedia.orguniprot.org
Fucose/Galactose Receptor Kupffer Cells ahajournals.orgahajournals.org Clearance of galactose and fucose-terminating molecules and particles from the bloodstream. ahajournals.orgnih.gov

The recognition of this compound by these receptors underscores its importance in mediating specific cell-cell interactions and in the targeted clearance of circulating molecules. This property has significant implications for the development of drug delivery systems aimed at the liver. nih.gov

Advanced Analytical Methodologies for Galactosylcholesterol Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgnebiolab.com This hybrid technique is particularly well-suited for the analysis of biomolecules like galactosylcholesterol, which can be present in complex biological matrices. wikipedia.org LC-MS allows for the separation of this compound from other lipids and cellular components, followed by its sensitive detection and structural characterization based on its mass-to-charge ratio. wikipedia.orgnebiolab.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides more detailed structural information through fragmentation analysis. nebiolab.commst.or.jp

Modern LC-MS platforms, especially those utilizing electrospray ionization (ESI), are adept at analyzing polar and thermally unstable compounds such as glycosphingolipids. mst.or.jpthermofisher.com The process involves introducing the separated components from the LC column into the ion source of the mass spectrometer, where they are ionized before being analyzed. mst.or.jp This approach has become indispensable in fields like lipidomics for the comprehensive profiling of lipids in various biological samples. nih.gov

Hydrophilic Interaction Chromatography (HILIC)-Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Hydrophilic Interaction Chromatography (HILIC) coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a highly effective method for the analysis of polar lipids, including this compound. nih.govchemrxiv.org HILIC is a variation of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high concentration of organic solvent in the mobile phase, making it ideal for retaining and separating polar compounds. longdom.orgresearchgate.net

This technique offers several advantages for glycolipid analysis. The high organic content of the mobile phase in HILIC enhances the efficiency of the ESI process, leading to a significant increase in signal intensity and sensitivity compared to reversed-phase LC-MS. longdom.org In HILIC, the retention of a compound is correlated with its hydrophilicity; for glycolipids, this often relates to the number and sequence of saccharide units. nih.gov

The development of a HILIC-ESI-MS/MS method involves the careful optimization of several parameters to achieve the best chromatographic resolution and mass spectrometric sensitivity. nih.gov These parameters include the choice of the HILIC column, the composition of the mobile phase (including the type and concentration of buffer and the pH), and the collision energy used for fragmentation in the tandem mass spectrometer. nih.govnih.gov The identification of lipids like this compound is based on the accurate mass-to-charge ratio (m/z) of their molecular ions and the specific patterns of their fragment ions generated during MS/MS analysis. nih.gov

A typical workflow for analyzing glycolipids using HILIC-ESI-MS/MS involves extraction from the biological sample, often using a chloroform-methanol-water mixture, followed by purification using solid-phase extraction. nih.gov The purified extract is then injected into the HILIC-LC system for separation and subsequent detection by the mass spectrometer.

Table 1: Key Parameters in HILIC-ESI-MS/MS for Glycolipid Analysis

ParameterDescriptionSignificance in this compound Analysis
Stationary PhaseTypically silica-based or polymer-based materials with polar functional groups (e.g., amide, diol).Enables retention of the polar galactose headgroup of this compound.
Mobile PhaseA high percentage of a non-polar organic solvent (e.g., acetonitrile) with a small amount of an aqueous or polar modifier. chemrxiv.orgControls the elution and separation of different glycolipid species based on their polarity.
Ionization ModeElectrospray Ionization (ESI) is commonly used, often in positive or negative ion mode depending on the analyte. nih.govnih.govGenerates charged ions of this compound for mass spectrometric detection with minimal fragmentation.
Mass AnalyzerTandem mass spectrometers (e.g., triple quadrupole, Q-TOF) are used for MS/MS experiments. nih.govnih.govAllows for the selection of the precursor ion (the intact this compound molecule) and its fragmentation to produce a characteristic spectrum for structural confirmation.

Nanobore Reversed-Phase Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (RPLC-ESI-MS/MS)

While HILIC is well-suited for polar compounds, reversed-phase liquid chromatography (RPLC) remains a widely used technique in LC-MS. chromatographyonline.com In RPLC, a non-polar stationary phase is used with a polar mobile phase. For the analysis of lipids like this compound, which have both a non-polar cholesterol backbone and a polar galactose headgroup, RPLC can also be effective.

The use of nanobore columns (with internal diameters typically less than 100 µm) in RPLC offers significant advantages in terms of sensitivity. chromatographyonline.com The lower flow rates used with these columns lead to more efficient ionization in the ESI source, resulting in a higher signal for a given amount of analyte. chromatographyonline.com This enhanced sensitivity is crucial for detecting low-abundance lipids in biological samples.

When coupled with ESI-MS/MS, nanobore RPLC provides a powerful platform for the detailed analysis of glycolipids. nih.gov The chromatographic separation helps to resolve different lipid species, reducing ion suppression effects in the ESI source and allowing for more accurate quantification. annlabmed.org The subsequent MS/MS analysis provides the structural information necessary for confident identification.

For complex lipid mixtures, RPLC can be combined with ion-pairing reagents to improve the retention and separation of charged or highly polar analytes. nih.gov This approach, known as ion-pair RPLC-ESI-MS/MS, can be optimized to achieve high-resolution separation of isomeric lipid structures. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) for Glycolipid Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. researchgate.netasiapharmaceutics.info It is a valuable tool for the qualitative and quantitative analysis of lipids, including glycolipids like this compound. nih.gov

In HPTLC, a small amount of the sample extract is applied to a high-performance plate coated with a thin layer of sorbent (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. researchgate.net

HPTLC offers several advantages for glycolipid analysis:

Simplicity and Speed: HPTLC is a relatively simple and rapid technique, allowing for the simultaneous analysis of multiple samples on a single plate. researchgate.net

Cost-Effectiveness: It is generally more economical than HPLC in terms of solvent consumption and equipment costs. researchgate.net

Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of different lipid classes.

After development, the separated glycolipids can be visualized by spraying the plate with a variety of reagents that react with the sugar or lipid moieties to produce colored or fluorescent spots. The amount of a specific glycolipid can be quantified by densitometry, which measures the intensity of the spot.

For more definitive identification, HPTLC can be coupled with mass spectrometry (HPTLC-MS). google.com This involves eluting the separated spot from the HPTLC plate and introducing it into the mass spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including complex lipids like this compound. mdpi.comnih.gov Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its complete three-dimensional structure. fepbl.com

NMR spectroscopy is based on the magnetic properties of atomic nuclei. fepbl.com When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus.

For this compound, NMR is used to:

Confirm the identity of the sugar moiety: The chemical shifts and coupling constants of the protons in the galactose ring are characteristic and can be used to confirm its identity and anomeric configuration.

Determine the structure of the lipid backbone: NMR can provide detailed information about the stereochemistry of the cholesterol moiety.

Establish the linkage between the sugar and the lipid: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to identify correlations between the anomeric proton of the galactose and the carbon atom of the cholesterol to which it is attached.

While NMR is a powerful tool for structural elucidation, it is generally less sensitive than mass spectrometry and requires a larger amount of pure sample. researchgate.net Therefore, it is often used in conjunction with other techniques, such as LC-MS, for a comprehensive analysis of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol and Glycoconjugate Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For the analysis of non-volatile compounds like this compound, a derivatization step is required to make them amenable to GC analysis. nih.gov

In the context of this compound research, GC-MS is particularly useful for:

Profiling the sterol composition: The cholesterol moiety of this compound can be released by acid hydrolysis and then derivatized (e.g., by silylation) to make it volatile. GC-MS analysis of the derivatized sterols can provide information about the types and relative amounts of different sterols present in a sample.

Analyzing the sugar component: The galactose released by hydrolysis can also be derivatized and analyzed by GC-MS to confirm its identity.

The GC separates the derivatized components of the sample based on their boiling points and polarity. thermofisher.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparison to a library of known spectra. plos.org

GC-MS offers high sensitivity and is excellent for the quantitative analysis of specific components of glycoconjugates. nih.govmdpi.com However, the need for derivatization and the fact that the intact molecule is not analyzed mean that it provides less direct structural information compared to LC-MS and NMR.

Table 2: Comparison of

MethodologyPrimary Application for this compoundKey AdvantagesLimitations
LC-MSIdentification and quantification in complex mixtures. wikipedia.orgHigh sensitivity and selectivity, applicable to non-volatile compounds. nebiolab.commst.or.jpPotential for ion suppression, less structural detail than NMR.
HILIC-ESI-MS/MSSeparation and analysis of polar glycolipids. nih.govEnhanced sensitivity for polar analytes, good separation of isomers. longdom.orgMethod development can be complex. nih.gov
RPLC-ESI-MS/MSHigh-resolution separation of lipid species. chromatographyonline.comRobust and widely applicable, nanobore columns offer high sensitivity. chromatographyonline.comMay require ion-pairing reagents for highly polar lipids. nih.gov
HPTLCScreening and semi-quantitative analysis. nih.govSimple, rapid, and cost-effective for multiple samples. researchgate.netLower resolution and sensitivity than HPLC, requires confirmation by MS. nih.gov
NMRComplete structural elucidation. mdpi.comProvides unambiguous structural information, including stereochemistry. fepbl.comLower sensitivity, requires pure sample in larger quantities. researchgate.net
GC-MSAnalysis of derivatized sugar and sterol components. thermofisher.comHigh sensitivity and excellent for quantification of specific components. nih.govRequires derivatization, does not analyze the intact molecule. nih.gov

Immunological Aspects of Galactosylcholesterol

Galactosylcholesterol as an Antigen in Specific Microbial Contexts, such as Borrelia burgdorferi Infection

Borrelia burgdorferi is unusual among prokaryotes due to the presence of free cholesterol and cholesterol-glycolipids, such as cholesteryl-β-D-galactopyranoside (CGal) and its acylated form, 6-O-acylated cholesteryl β-D-galactopyranoside (ACGal), in its outer membrane. plos.org These glycolipids are not only essential for the bacterium's fitness but also serve as prominent antigens during infection. plos.org

Research has demonstrated that various species of Borrelia that cause Lyme disease, including B. burgdorferi sensu stricto, B. garinii, and B. afzelii, all possess ACGal in significant quantities. nih.gov In contrast, Borrelia hermsii, which causes relapsing fever, contains 6-O-acylated cholesteryl β-D-glucopyranoside (ACGlc), highlighting the specificity of ACGal to the Lyme disease-causing species. nih.gov The antigenicity of these cholesterol-glycolipids is a crucial factor in the pathogenesis of Lyme disease, inducing antibody responses throughout all stages of the illness. plos.org

The minimal structural requirements for the antigenicity of this glycolipid include the galactose, cholesterol, and a fatty acid residue with a minimum chain length of four carbon atoms. researchgate.net This underscores the importance of the acylated form of cholesteryl galactoside in triggering an immune response. researchgate.net

Table 1: Presence of Acylated Cholesteryl Glycolipids in Different Borrelia Species

Borrelia Species Disease Caused Presence of ACGal Presence of ACGlc
B. burgdorferi sensu stricto Lyme Disease Yes nih.gov No nih.gov
B. garinii Lyme Disease Yes nih.gov No nih.gov
B. afzelii Lyme Disease Yes nih.gov No nih.gov
B. hermsii Relapsing Fever No nih.gov Yes nih.gov

Host Immune Responses to this compound, including Antibody Generation

Infection with Borrelia burgdorferi elicits a host immune response that includes the generation of antibodies against its various components, including the lipid antigens this compound and its acylated form. nih.gov Studies have shown that antibodies against both this compound and galactosyldiacylglycerol are produced during Lyme disease and can remain elevated even after treatment. nih.govresearchgate.net

A significant finding is the high frequency of antibodies against ACGal in patients with late-stage Lyme disease. nih.gov In one study, 80% of patients in the late stages of the disease exhibited these antibodies. nih.govresearchgate.net These antibodies were found to react with ACGal from all three major B. burgdorferi species tested but did not cross-react with ACGlc from B. hermsii, indicating a high degree of specificity. nih.gov

In mouse models of B. burgdorferi infection, antibodies against this compound were also found to be elevated. nih.gov This antibody response to lipid antigens is not unique to Borrelia infection but has been observed in other infectious diseases as well. nih.gov The development of anti-lipid antibodies, including those against this compound, is thought to be a consequence of the spirochete scavenging lipids from the host to incorporate into its own membrane. nih.govjci.org

The immune response to these lipid antigens is not limited to antibody production. Borrelia lipid antigens can also be presented by CD1d molecules on NKT cells, a type of T cell that recognizes lipid antigens. plos.org This interaction can lead to the activation of NKT cells and the production of cytokines like IFN-γ, which play a role in recruiting other immune cells to clear the infection. nih.gov

Table 2: Antibody Response to ACGal in Lyme Disease Patients

Stage of Lyme Disease Percentage of Patients with Antibodies to ACGal Reference
Late Stage 80% nih.govresearchgate.net

Furthermore, there is evidence suggesting that the antibodies generated against these borrelial glycolipids may cross-react with host gangliosides, which are structurally similar molecules found in the nervous system. plos.orgnih.gov This cross-reactivity has been proposed as a potential mechanism contributing to the neurological symptoms sometimes observed in Lyme disease. nih.gov

Compound Names Mentioned:

6-O-acylated cholesteryl β-D-galactopyranoside (ACGal)

6-O-acylated cholesteryl β-D-glucopyranoside (ACGlc)

Cholesteryl-β-D-galactopyranoside (CGal)

Galactosyldiacylglycerol

Interferon-gamma (IFN-γ)

Future Directions in Galactosylcholesterol Research

Elucidation of Comprehensive Metabolic Networks and Regulatory Pathways

A primary frontier in galactosylcholesterol research is the complete mapping of its metabolic landscape. While initial studies have identified key enzymatic players, a comprehensive understanding of the networks governing its synthesis, degradation, and transport remains to be fully elucidated.

Recent findings have established that β-galactosylcholesterol (β-GalChol) is formed in the brain through a transgalactosylation reaction where a galactose residue is transferred to cholesterol. nih.gov The expression of β-GalChol is dependent on the presence of galactosylceramide (GalCer), with its biosynthesis appearing to coincide with the developmental stage of myelination. nih.gov Key enzymes implicated in this process include glucocerebrosidases GBA1 and GBA2, as well as the lysosomal enzyme galactosylceramidase (GALC). nih.gov In vitro assays have confirmed that GBA1 and GBA2 can catalyze the transfer of galactose from GalCer to cholesterol. nih.gov

Future research will likely focus on identifying the subcellular compartments where these reactions predominantly occur, given the different localizations of GBA1 and GBA2. nih.gov Understanding the regulatory mechanisms that control the expression and activity of these enzymes will be crucial. This includes investigating the role of transcription factors like sterol regulatory element-binding protein 2 (SREBP2), which is a master regulator of cholesterol homeostasis. mdpi.comnih.gov The interplay between the this compound pathway and other major lipid metabolic routes, such as the de novo cholesterol synthesis pathway (including the mevalonate, Kandutsch-Russell, and Bloch pathways), requires further exploration. nih.govthemedicalbiochemistrypage.org

A significant area of investigation will be to determine the precise conditions that favor transgalactosylation over the canonical hydrolytic activities of these enzymes. Research using GBA2-deficient mice has shown decreased levels of β-GalChol in the brain, reinforcing the in vivo role of this enzyme in the compound's metabolism. nih.gov The development of comprehensive metabolic models, potentially using systems biology approaches, will be instrumental in integrating transcriptomic, proteomic, and metabolomic data to build a complete picture of the this compound network. nih.govnih.gov

Table 1: Effect of siRNA-Mediated Enzyme Knockdown on Glycosphingolipid Concentrations in H4 Cells

siRNA TargetEnzyme FunctionEffect on β-Galactosylcholesterol (β-GalChol)Effect on Galactosylceramide (GalCer)
GBA1Lysosomal glucocerebrosidase; transgalactosylation activityDecreasedNo significant change
GBA2Non-lysosomal glucocerebrosidase; transgalactosylation activityDecreasedNo significant change
GALCLysosomal enzyme for GalCer degradation; potential transgalactosylation activityDecreasedIncreased
CGTSynthesizes GalCer from ceramide and UDP-galactoseDecreasedDecreased

This table summarizes findings on how the knockdown of specific enzymes affects the cellular concentrations of β-Galactosylcholesterol and its precursor, Galactosylceramide, based on data from HILIC–ESI–MS/MS analysis. nih.govnih.gov

Advanced Structural and Biophysical Characterization of this compound in Membranes

The integration of this compound into lipid bilayers undoubtedly alters the physicochemical properties of the membrane, but the precise nature of these changes requires advanced characterization. Cholesterol is a well-known modulator of membrane properties, increasing lipid packing and rigidity while maintaining lateral mobility. mdpi.com The addition of a bulky, polar galactose headgroup to the cholesterol structure is expected to introduce unique biophysical characteristics.

Future studies will employ sophisticated techniques to probe these properties. Advanced scattering methods, such as grazing incidence X-ray and neutron scattering, can provide detailed structural information on this compound-containing model membranes, revealing how it influences membrane thickness, curvature, and the formation of lipid domains. nih.gov Fourier transform infrared (FTIR) spectroscopy, particularly attenuated total reflection FTIR (ATR-FTIR), is a powerful tool for examining the conformation and orientation of molecules within a lipid environment and is sensitive to changes in intermolecular interactions. nih.gov

Molecular dynamics (MD) simulations will be an essential tool for providing atomistic-level insights into how this compound interacts with neighboring phospholipids (B1166683) and proteins. scifiniti.com These simulations can predict effects on key membrane parameters such as area per lipid, acyl chain order, and membrane fluidity. scifiniti.combiorxiv.org It is hypothesized that the hydrophilic galactose moiety will alter the membrane's surface potential and hydration layer, potentially influencing the binding and function of membrane-associated proteins. mdpi.com Characterizing these properties is fundamental to understanding how this compound contributes to cellular functions like signal transduction and vesicular transport. mdpi.com

Table 2: Predicted Comparative Biophysical Effects of Cholesterol vs. This compound in a Phospholipid Bilayer

Biophysical PropertyEffect of CholesterolPredicted Effect of this compoundRationale for Prediction
Membrane FluidityDecreases (ordering effect)Likely decreases, but may be modulated by headgroup interactionsThe rigid sterol core has an ordering effect on acyl chains. nih.gov
Membrane ThicknessIncreasesLikely increasesInduces straightening of lipid acyl chains. mdpi.com
Lipid PackingIncreasesMay be locally disrupted at the headgroup regionThe bulky galactose headgroup could create steric hindrance, altering headgroup spacing.
Surface PotentialMinor effectSignificantly alteredThe polar galactose moiety introduces hydroxyl groups at the membrane-water interface. mdpi.com
Lateral Domain FormationPromotes formation of liquid-ordered (Lo) domainsMay form unique glycolipid-enriched domainsPotential for hydrogen bonding between galactose headgroups could drive segregation. nih.gov

Development of Novel Research Probes and Enzymatic Tools for this compound Study

Advancing the study of this compound necessitates the development of more sophisticated molecular tools. This includes the creation of novel chemical probes for imaging and tracking, as well as the refinement of enzymatic tools for studying its metabolism.

Fluorescent probes are invaluable for visualizing the subcellular distribution and dynamics of lipids in live cells. nih.gov Research has already utilized fluorescently labeled cholesterol, such as 25-nitrobenzoxadiazole (NBD)-cholesterol, as an acceptor substrate to detect the enzymatic formation of fluorescent 25-NBD-galactosyl-cholesterol. nih.gov The future will see the design of probes specifically for this compound with improved photophysical properties. This could involve using brighter and more photostable fluorophores like boron-dipyrromethene (BODIPY) or developing "clickable" probes with terminal alkynes or azides that allow for bioorthogonal ligation to reporter molecules. ethz.chnih.gov Designing probes with solvatochromic properties, where fluorescence emission changes with the polarity of the environment, could report on the specific lipid environment this compound resides in. nih.govmdpi.com

In parallel, the development of more refined enzymatic tools is crucial. The use of recombinant enzymes, such as rGBA1 and rGALC, has been pivotal for in vitro studies. nih.gov Future work could involve exploring microbial sources for enzymes with novel specificities or stabilities, which could be used as biotechnological tools for the synthesis or modification of this compound. nih.gov Furthermore, developing highly specific inhibitors or activity-based probes for enzymes like GBA1, GBA2, and GALC will be essential for dissecting their individual contributions to this compound metabolism in complex biological systems. ethz.ch Computational tools for predicting enzyme function, such as ECPred, could also be employed to mine genomic data for new, uncharacterized enzymes involved in sterol glycoside metabolism. kansil.org

Table 3: Research Tools for the Study of this compound

Tool CategoryExampleApplicationFuture Development
Research Probes25-NBD-cholesterolFluorescent acceptor to detect enzymatic formation of NBD-galactosyl-cholesterol in vitro. nih.govHigher quantum yield and photostability.
Clickable Analogs (e.g., alkyne-modified)Bioorthogonal labeling for target identification and imaging. nih.govDevelopment of specific clickable this compound probes for in vivo tracking.
Enzymatic ToolsRecombinant Enzymes (rGBA1, rGALC)In vitro assays to confirm transgalactosylation activity. nih.govGeneration of enzyme variants with altered substrate specificity for mechanistic studies.
siRNA / Gene Knockout ModelsIn vivo validation of enzyme roles in metabolic pathways (e.g., Gba2-/- mice). nih.govConditional and cell-type-specific knockout models to dissect tissue-specific functions.

Q & A

Basic Research Questions

Q. How is Galactosylcholesterol quantified in biological samples, and what analytical techniques ensure precision?

  • Methodological Answer: this compound is quantified using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol involves chromatographic separation on a BEH C18 column (2.1 × 50 mm, 1.7 μm particle size) at 23°C, with detection via electrospray ionization (ESI) in positive mode. Calibration curves using deuterated internal standards are critical for minimizing matrix effects. Data validation requires adherence to precision thresholds (e.g., <15% CV for intra-/inter-day variability) .

Q. What is the biological significance of this compound in metabolic pathways, particularly in lipid homeostasis?

  • Methodological Answer: this compound, a glycosylated sterol derivative, is implicated in lipid raft formation and membrane fluidity modulation. Its role can be studied via knockout models of galactosyltransferase enzymes or lipidomic profiling in tissues (e.g., liver, brain). Experimental validation includes comparative lipid extraction (Folch method) followed by LC-MS/MS to track this compound levels under varying metabolic conditions .

Q. What synthesis protocols are validated for producing high-purity this compound in laboratory settings?

  • Methodological Answer: Synthesis involves condensation of galactose with cholesterol under controlled anhydrous conditions, using acid catalysis (e.g., HCl in methanol). Purification steps include silica gel chromatography and recrystallization. Purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and LC-MS/MS, with structural validation against reference standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role in disease models, such as lysosomal storage disorders?

  • Methodological Answer: Utilize in vitro models (e.g., fibroblast lines from galactosemia patients) and in vivo knock-in murine models. Experimental design should include dose-response studies with this compound supplementation, paired with lipidomic profiling and lysosomal enzyme activity assays. Power analysis ensures adequate sample size to detect statistically significant changes (α=0.05, β=0.2) .

Q. How can contradictory findings in this compound levels across studies (e.g., tissue-specific variability) be systematically resolved?

  • Methodological Answer: Conduct a systematic review adhering to PRISMA guidelines, including meta-regression to assess covariates (e.g., sample preparation, LC-MS/MS parameters). For unresolved discrepancies, replicate experiments using harmonized protocols, such as standardized lipid extraction methods (e.g., Bligh-Dyer vs. Folch) and inter-laboratory calibration .

Q. What statistical approaches are optimal for analyzing variability in this compound measurements, particularly in longitudinal studies?

  • Methodological Answer: Mixed-effects models account for repeated measures and inter-subject variability. Non-parametric tests (e.g., Wilcoxon signed-rank) are suitable for non-normal distributions. Sensitivity analysis should evaluate outliers using Cook’s distance or Mahalanobis metrics. Open-source tools like R or Python’s SciPy package enable robust reproducibility .

Q. How can this compound data be integrated with other biomarkers (e.g., glucosylsphingosine) to enhance diagnostic specificity for metabolic disorders?

  • Methodological Answer: Employ multi-omics integration via machine learning (e.g., random forests, PCA) to identify co-regulated lipid species. Validate biomarker panels using ROC curve analysis, with cross-validation (k-fold) to prevent overfitting. Collaborative databases (e.g., Metabolomics Workbench) facilitate data sharing and meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.